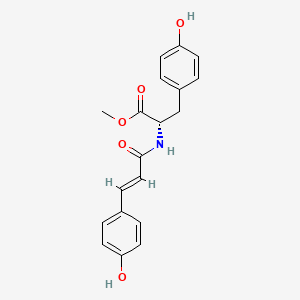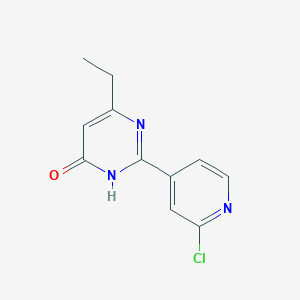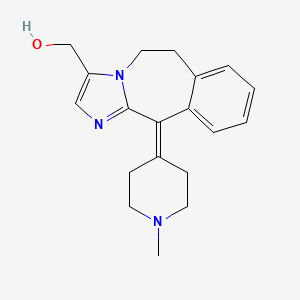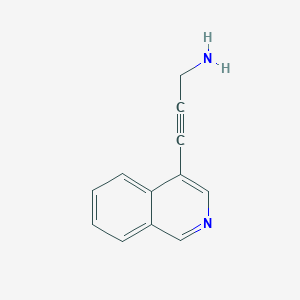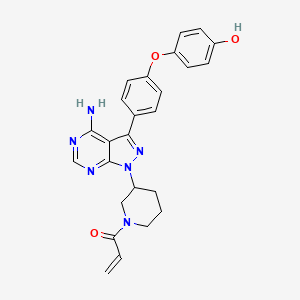
2-azido-1-benzyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1-benzyl-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an azido group, a benzyl group, and an indole ring with a carbaldehyde functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-1-benzyl-1H-indole-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the azidation of 1-benzyl-1H-indole-3-carbaldehyde. The reaction conditions often include the use of azidating agents such as sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include continuous flow reactions and the use of advanced catalytic systems to enhance the efficiency of the azidation step. The scalability of the synthesis is crucial for industrial applications, and methods to recycle solvents and reagents are often employed to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-benzyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 2-Amino-1-benzyl-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Azido-1-benzyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of new materials and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 2-azido-1-benzyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The indole ring can interact with various enzymes and receptors, influencing biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-1H-indole-3-carbaldehyde
- 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde
- 1-(2-Chlorobenzyl)-1H-indole-3-carbaldehyde
- 1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde
Uniqueness
2-Azido-1-benzyl-1H-indole-3-carbaldehyde is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This sets it apart from other similar compounds that may lack the azido functionality and thus have different chemical and biological properties .
Properties
Molecular Formula |
C16H12N4O |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-azido-1-benzylindole-3-carbaldehyde |
InChI |
InChI=1S/C16H12N4O/c17-19-18-16-14(11-21)13-8-4-5-9-15(13)20(16)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |
InChI Key |
DOVRYMNAFBWMMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2N=[N+]=[N-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


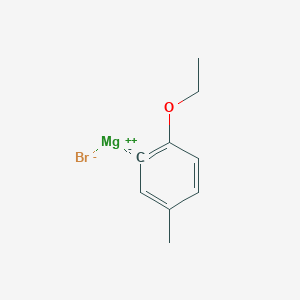
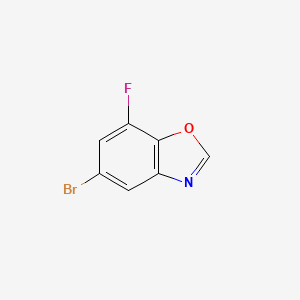


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(2,2-dichloroethoxycarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13439970.png)
![(2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-11,15-diol](/img/structure/B13439972.png)
![N-[(2R,3S)-2-[[(2,4-dichlorophenyl)sulfonyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]cyclopropanecarboxamide](/img/structure/B13439975.png)

![N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-alanine 1-Methylethyl Ester](/img/structure/B13439990.png)
